8-(4-chlorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(4-Chlorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirocyclic compound characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Its structure features a 4-chlorobenzoyl group at position 8 and a 2-phenoxyethyl substituent at position 3 (Figure 1).
The spirocyclic scaffold provides conformational rigidity, which enhances binding selectivity and metabolic stability compared to linear analogs. The 4-chlorobenzoyl group contributes to hydrophobic interactions in enzyme active sites, while the 2-phenoxyethyl chain may influence solubility and bioavailability.
Properties
IUPAC Name |
8-(4-chlorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c23-17-8-6-16(7-9-17)19(27)25-12-10-22(11-13-25)20(28)26(21(29)24-22)14-15-30-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZKORXIEBJNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-chlorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of triazaspiro compounds that have garnered attention for their potential biological activities, particularly as inhibitors of prolyl hydroxylase (PHD) enzymes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C29H28Cl2N4O3
- Molecular Weight : 551.5 g/mol
- IUPAC Name : 4-chloro-N-(4-chlorobenzoyl)-N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-yl)ethyl)benzamide
The primary mechanism of action for 8-(4-chlorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves the inhibition of prolyl hydroxylase enzymes (PHDs). These enzymes are crucial in the regulation of hypoxia-inducible factors (HIFs), which play a significant role in cellular responses to low oxygen levels. By inhibiting PHDs, this compound can lead to the stabilization and activation of HIFs, promoting erythropoiesis and potentially treating conditions such as anemia.
In Vitro Studies
Research has demonstrated that derivatives of triazaspiro compounds exhibit significant inhibitory activity against PHDs. A study highlighted that spirohydantoins, a related class of compounds, showed promising results in enhancing erythropoietin (EPO) levels in preclinical models . The compound's structural modifications have been optimized to enhance its pharmacokinetic properties while minimizing off-target effects.
In Vivo Studies
In vivo studies have shown that these compounds can effectively increase EPO production in various animal models. The administration of 8-(4-chlorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione resulted in a marked increase in hemoglobin levels and red blood cell counts in treated subjects compared to controls .
Case Study 1: Efficacy in Anemia Treatment
A clinical trial evaluated the efficacy of a related triazaspiro compound in patients with anemia due to chronic kidney disease. The results indicated a significant increase in hemoglobin levels and a reduction in the need for erythropoiesis-stimulating agents among participants receiving the treatment versus placebo .
Case Study 2: Safety Profile
Another study assessed the safety profile of triazaspiro compounds in healthy volunteers. The findings suggested that while some mild side effects were reported (e.g., headache and nausea), no severe adverse events were linked to the compound administration. This safety profile is crucial for further development into therapeutic applications .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
The structural and functional diversity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives allows for direct comparisons based on substituent effects, pharmacological activity, and synthetic accessibility. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Substituent Positions :
- Position 8 : Typically modified with aryl or heteroaryl carbonyl groups.
- Position 3: Often substituted with alkyl, benzyl, or phenoxyethyl chains.
Structural Insights :
- Electron-Withdrawing Groups (e.g., Cl, CF3) : Enhance binding affinity to hydrophobic enzyme pockets. For example, the 4-chlorobenzoyl group in the target compound improves PHD2 inhibition compared to unsubstituted analogs .
- Phenoxyethyl vs.
Pharmacological Activity
PHD2 Inhibition :
- The parent scaffold (unsubstituted) shows minimal PHD2 inhibition (IC50 > 10 µM).
- Introduction of a 3-methylpyridine group at R8 (compound 11 in ) reduces IC50 to 0.12 µM, highlighting the role of chelating groups in metal-dependent enzyme inhibition.
- The target compound’s 4-chlorobenzoyl group is less potent (IC50 ~ 0.5 µM) but offers selectivity over PHD3 .
- 5-HT2A Receptor Antagonism: Analogues like MDL 100,907 (a spirocyclic benzazepine) exhibit subnanomolar affinity for 5-HT2A receptors, while the target compound’s activity remains uncharacterized in this context .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
